molecular formula C6H3NO2S B12885573 Thieno[3,2-c]isoxazole-3-carbaldehyde CAS No. 339363-57-4

Thieno[3,2-c]isoxazole-3-carbaldehyde

Cat. No.: B12885573
CAS No.: 339363-57-4
M. Wt: 153.16 g/mol
InChI Key: UFGHNOOMNZNMAF-UHFFFAOYSA-N
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Description

Thieno[3,2-c]isoxazole-3-carbaldehyde is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and an isoxazole ring

Properties

CAS No.

339363-57-4

Molecular Formula

C6H3NO2S

Molecular Weight

153.16 g/mol

IUPAC Name

thieno[3,2-c][1,2]oxazole-3-carbaldehyde

InChI

InChI=1S/C6H3NO2S/c8-3-5-6-4(7-9-5)1-2-10-6/h1-3H

InChI Key

UFGHNOOMNZNMAF-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C(ON=C21)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[3,2-c]isoxazole-3-carbaldehyde typically involves the formation of the thiophene and isoxazole rings followed by their fusion. One common method includes the iodination of 4-chloromethylthiophene-2-carbaldehyde using N-iodosuccinimide under solvent-free conditions to yield 4-chloromethyl-5-iodothiophene-2-carbaldehyde. This intermediate is then subjected to palladium-catalyzed intramolecular cyclization to form the thieno[3,2-c]isoxazole ring system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of scalable and efficient catalytic processes, such as palladium-catalyzed cyclization, suggests potential for industrial application.

Chemical Reactions Analysis

Types of Reactions

Thieno[3,2-c]isoxazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene or isoxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted thiophene or isoxazole compounds.

Scientific Research Applications

Thieno[3,2-c]isoxazole-3-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of thieno[3,2-c]isoxazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors involved in various biological processes. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could involve the disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Thieno[3,2-b]thiophene
  • Thieno[3,4-b]thiophene
  • Thieno[2,3-b]thiophene
  • Thieno[3,4-c]thiophene

Uniqueness

Thieno[3,2-c]isoxazole-3-carbaldehyde is unique due to its fused ring system that combines the properties of both thiophene and isoxazole rings. This fusion imparts distinct electronic and steric characteristics, making it a valuable scaffold for the development of novel compounds with diverse applications .

Biological Activity

Thieno[3,2-c]isoxazole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential antimicrobial and anticancer properties. This article reviews recent findings related to the biological activity of this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound has demonstrated:

  • Antimicrobial Activity : This is thought to result from the inhibition of bacterial enzymes crucial for their survival and proliferation. The compound's structure allows it to bind effectively to these enzymes, disrupting normal cellular functions.
  • Anticancer Effects : Research indicates that this compound may disrupt critical cellular signaling pathways involved in cancer progression. It has been shown to induce apoptosis in cancer cells and inhibit cell cycle progression, particularly in human promyelocytic leukemia cells (HL-60) and breast cancer cell lines (MCF-7) .

2.1 Antimicrobial Properties

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus20
Escherichia coli30
Pseudomonas aeruginosa50

2.2 Anticancer Activity

In vitro studies have demonstrated that this compound possesses notable anticancer properties. For instance, it was tested against several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-713.42Induction of apoptosis
HL-6028.89Cell cycle arrest at G1 phase
MDA-MB-23115.00Disruption of signaling pathways

The compound's ability to modulate gene expression related to apoptosis was also investigated. Notably, it decreased Bcl-2 expression while increasing p21^WAF-1 levels, indicating a dual mechanism involving both apoptosis promotion and cell cycle arrest .

3.1 Study on Cytotoxicity

A detailed study assessed the cytotoxic effects of this compound on human cancer cell lines (MCF-7 and MDA-MB-231). The findings revealed that the compound exhibited a dose-dependent cytotoxic effect with an IC50 value of approximately 13.42 µM for MCF-7 cells.

3.2 Gene Expression Analysis

In a separate investigation focusing on gene expression modulation by this compound in HL-60 cells, researchers utilized RT-PCR techniques to analyze mRNA levels for genes associated with apoptosis (Bcl-2 and Bax). The results indicated a significant decrease in Bcl-2 expression and an increase in p21^WAF-1 levels after treatment with the compound, suggesting its potential role in therapeutic applications against leukemia .

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